molecular formula C8H16O3 B1311638 (S)-tert-butyl 3-hydroxybutanoate CAS No. 82578-45-8

(S)-tert-butyl 3-hydroxybutanoate

Cat. No. B1311638
CAS RN: 82578-45-8
M. Wt: 160.21 g/mol
InChI Key: PKPVFILAHLKSNJ-LURJTMIESA-N
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Description

“(S)-tert-butyl 3-hydroxybutanoate” is a chemical compound that is used in scientific research. It is a chiral building block for the preparation of bioactive compounds such as pheromones and carbapenem antibiotics . It may also be used to treat conditions associated with elevated plasma levels of free fatty acids in a human or animal subject .


Synthesis Analysis

The synthesis of “(S)-tert-butyl 3-hydroxybutanoate” involves the use of biological reagents. For instance, baker’s yeast has been used as a chiral reducing agent to transform an achiral starting material, ethyl acetoacetate, into a chiral product, (S)-(+)-ethyl 3-hydroxybutanoate . Another method involves the use of Escherichia coli cells expressing both the carbonyl reductase (S1) gene from Candida magnoliae and the glucose dehydrogenase (GDH) gene from Bacillus megaterium .


Molecular Structure Analysis

The molecular structure of “(S)-tert-butyl 3-hydroxybutanoate” consists of 12 Hydrogen atoms, 6 Carbon atoms, and 3 Oxygen atoms . The molecular weight of this compound is 176.210 Da .


Chemical Reactions Analysis

“(S)-tert-butyl 3-hydroxybutanoate” is formed as a product of the normal metabolism of fatty acid oxidation and can substitute and alternate with glucose under conditions of fuel and food deficiency . It is also used as a substrate for the synthesis of polyhydroxybutyrate, which is a reserve material .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-tert-butyl 3-hydroxybutanoate” include a boiling point of 268.7±15.0 °C at 760 mmHg, a flash point of 101.1±13.9 °C, and a density of 1.1±0.1 g/cm^3 .

Scientific Research Applications

Environmentally Benign Polymers

(S)-3,4-Dihydroxybutyric acid, a derivative of (S)-tert-butyl 3-hydroxybutanoate, has been utilized in the synthesis of biocompatible polymers. This compound, when copolymerized with carbon dioxide using cobalt(III) salen catalysts, leads to the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate), a polymer with high carbonate linkage content and significant biodegradability. Such polymers are suggested for use in drug delivery systems, specifically as carriers for platinum-based drugs (Tsai, Wang, & Darensbourg, 2016).

Microbial Reduction for Enantioselective Synthesis

(S)-tert-butyl 3-hydroxybutanoate can be synthesized enantioselectively by the microbial reduction of tert-butyl acetoacetate. Various microorganisms, particularly yeasts like R. rubra, have been shown to efficiently catalyze this reaction, maintaining high enantioselectivity and conversion rates. This process illustrates the potential of biocatalysis in producing enantiopure compounds (Ramos et al., 2013).

Monomer Synthesis for Dendrimers

(S)-tert-butyl 3-hydroxybutanoate and its derivatives are valuable in synthesizing various monomers for constructing multifunctional dendrimers. These dendrimers can have diverse applications in drug delivery, diagnostics, and as materials in nanotechnology due to their unique structural and functional properties (Newkome et al., 2003).

Organic Synthesis and Chemical Transformations

(S)-tert-butyl 3-hydroxybutanoate has been used in organic synthesis for constructing various chemical structures. For example, it has been employed in the synthesis of diastereomers of wortmannilactone C, illustrating its utility in complex organic syntheses involving multiple stereogenic centers (Brandt et al., 2015).

Asymmetric Synthesis and Chiral Building Blocks

The compound has also been used in the asymmetric synthesis of different chiral building blocks. Its utility in synthesizing anti- and syn-diaminobutanoic acid, key intermediates in various pharmaceuticals and biological molecules, is one such example (Bunnage et al., 2003).

Based on the latest scientific research, here are the applications of (S)-tert-butyl 3-hydroxybutanoate in various fields:

Polymer Synthesis and Environmental Applications

  • Biocompatible Polymer Production : (S)-3,4-Dihydroxybutyric acid, a derivative of (S)-tert-butyl 3-hydroxybutanoate, has been utilized in synthesizing biocompatible polymers. Poly(tert-butyl 3,4-dihydroxybutanoate carbonate), derived from this compound, exhibits high biodegradability and potential for use in drug delivery systems, especially for platinum-based drugs (Tsai, Wang, & Darensbourg, 2016).

Biocatalysis and Organic Chemistry

  • Enantioselective Synthesis : Microorganisms have been employed for the enantioselective reduction of tert-butyl acetoacetate to tert-butyl (S)-3-hydroxybutanoate, highlighting the role of biocatalysis in producing enantiopure compounds (Ramos et al., 2013).
  • Dendrimer Construction : The compound is also involved in synthesizing monomers for multifunctional dendrimers. These dendrimers have potential applications in drug delivery and nanotechnology due to their unique structural features (Newkome et al., 2003).

Advanced Organic Synthesis

  • Complex Organic Syntheses : (S)-tert-butyl 3-hydroxybutanoate plays a role in complex organic syntheses, such as the synthesis of diastereomers of wortmannilactone C, demonstrating its utility in assembling structures with multiple stereogenic centers (Brandt et al., 2015).
  • Asymmetric Synthesis of Chiral Building Blocks : Its application extends to the asymmetric synthesis of chiral building blocks for pharmaceuticals and biological molecules, as demonstrated in the synthesis of anti- and syn-diaminobutanoic acid (Bunnage et al., 2003).

Safety And Hazards

“(S)-tert-butyl 3-hydroxybutanoate” may cause eye irritation and respiratory irritation . In case of inhalation, it is recommended to move the victim into fresh air and give artificial respiration if necessary .

Future Directions

“(S)-tert-butyl 3-hydroxybutanoate” shows promising therapeutic properties. It has been used to reduce the incidence of seizures in epilepsy and may have a role in the treatment of other neurological diseases such as dementia . It also shows potential as a substitute for plastics in various industries .

properties

IUPAC Name

tert-butyl (3S)-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPVFILAHLKSNJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436219
Record name tert-Butyl (3S)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-hydroxybutanoate

CAS RN

82578-45-8
Record name tert-Butyl (3S)-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Gu, BR Sim, J Li, Y Yu, L Qin, L Wu, Y Shen… - Computational and …, 2021 - Elsevier
Alcohol dehydrogenase (ADH) has attracted much attention due to its ability to catalyze the synthesis of important chiral alcohol pharmaceutical intermediates with high stereoselectivity. …
Number of citations: 8 www.sciencedirect.com

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